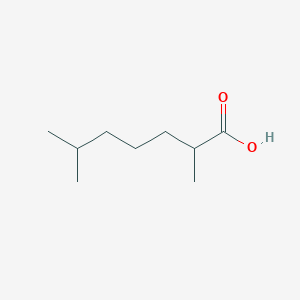

2,6-Dimethylheptanoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2,6-dimethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAPKSVKYITQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975574 | |

| Record name | 2,6-Dimethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60148-94-9 | |

| Record name | 2,6-Dimethylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060148949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 2,6-Dimethylheptanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylheptanoic acid is a methyl-branched, medium-chain fatty acid.[1][2] Unlike its straight-chain counterparts, the methyl branching in its structure gives rise to unique physicochemical properties that influence its biological activity and potential therapeutic applications. Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in various physiological processes, including modulation of cell membrane fluidity, anti-inflammatory responses, and potential anti-cancer properties.[1][3][4][5] This technical guide provides a comprehensive overview of the known physicochemical properties of 2,6-Dimethylheptanoic acid, details relevant experimental protocols for their determination, and visualizes key experimental workflows. While experimentally determined data for this specific molecule is limited, this guide consolidates available computed data and established methodologies for its characterization.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For 2,6-Dimethylheptanoic acid, these properties are largely available as computed values.

Quantitative Data Summary

The following tables summarize the key computed physicochemical properties of 2,6-Dimethylheptanoic acid.

Table 1: General and Computed Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₂ | PubChem[2], Cheméo[6] |

| Molecular Weight | 158.24 g/mol | PubChem[2], Cheméo[6] |

| XLogP3 | 3.1 | PubChem[2] |

| Normal Boiling Point (Tboil) | 550.49 K | Cheméo[6] |

| log₁₀ Water Solubility (log₁₀WS) | -2.21 | Cheméo[6] |

| Octanol (B41247)/Water Partition Coefficient (logPoct/wat) | 2.533 | Cheméo[6] |

Table 2: Computed Thermodynamic Properties

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -245.72 | kJ/mol | Cheméo[6] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -504.46 | kJ/mol | Cheméo[6] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 17.71 | kJ/mol | Cheméo[6] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 58.28 | kJ/mol | Cheméo[6] |

Experimental Protocols

Detailed experimental protocols are essential for the validation of computed data and for further research. The following sections describe standard methodologies for determining the key physicochemical properties of branched-chain fatty acids like 2,6-Dimethylheptanoic acid.

Melting Point Determination

The melting point of a substance provides insight into its purity and the strength of intermolecular forces. Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and enthalpy of fusion.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) of 2,6-Dimethylheptanoic acid is hermetically sealed in an aluminum pan.

-

Instrument Setup: A DSC instrument is calibrated using standard materials with known melting points (e.g., indium). An empty, sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is lowered to well below the expected melting point and then increased at a constant rate (e.g., 2-10 °C/min).

-

Data Acquisition: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. The area under the peak corresponds to the heat of fusion.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of 2,6-Dimethylheptanoic acid is dissolved in a suitable solvent system (e.g., water-cosolvent mixture if aqueous solubility is low).

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the acid has been neutralized. This can be determined from the midpoint of the steepest part of the curve or by using derivative plots.

Solubility Determination

Solubility is a fundamental property that dictates the bioavailability of a drug candidate. The shake-flask method is a common technique for determining equilibrium solubility.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of 2,6-Dimethylheptanoic acid is added to a series of vials containing different aqueous buffers of known pH.

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: The samples are allowed to stand to allow undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the saturated solution from the excess solid.

-

Quantification: The concentration of 2,6-Dimethylheptanoic acid in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and a relevant aqueous buffer (e.g., pH 7.4 phosphate (B84403) buffer) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of 2,6-Dimethylheptanoic acid is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

-

Quantification: The concentration of 2,6-Dimethylheptanoic acid in both the octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC, GC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and the general biological context of branched-chain fatty acids.

Caption: Workflow for Melting Point Determination using DSC.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Caption: Workflow for Solubility Determination (Shake-Flask Method).

References

- 1. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethylheptanoic acid | C9H18O2 | CID 43222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. 2,6-Dimethyl-heptanoic acid - Chemical & Physical Properties by Cheméo [chemeo.com]

2,6-Dimethylheptanoic Acid: A Bacterial Xenobiotic Metabolite Shaping Host Physiology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylheptanoic acid, a branched-chain fatty acid identified as a xenobiotic metabolite produced by the gut microbiota. This document collates the current understanding of its biochemical origins, analytical methodologies for its detection and quantification, and its potential impact on host physiology, particularly through interactions with xenobiotic sensing pathways. Detailed experimental protocols and data are presented to serve as a resource for researchers in microbiology, pharmacology, and drug development. The guide also features visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the role of this microbial metabolite in the host-microbiome interplay.

Introduction

The human gut microbiome is a complex ecosystem that plays a pivotal role in health and disease. Its metabolic capacity extends beyond the digestion of dietary components to the transformation of xenobiotics, including drugs, environmental compounds, and food additives. These microbial transformations can significantly alter the bioavailability, efficacy, and toxicity of the parent compounds.[1]

2,6-Dimethylheptanoic acid is a methyl-branched medium-chain fatty acid that has been identified as a bacterial xenobiotic metabolite.[2] Its structure, characterized by methyl groups at positions 2 and 6 of a heptanoic acid backbone, distinguishes it from the more commonly studied straight-chain short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate. Understanding the formation and physiological effects of such branched-chain fatty acids is a growing area of interest, as they may represent a novel class of signaling molecules in the gut-liver axis.

This guide will delve into the technical details surrounding 2,6-dimethylheptanoic acid, providing a foundation for further research into its significance as a product of bacterial xenobiotic metabolism and its potential as a modulator of host physiological and pharmacological responses.

Biochemical Origins and Production

The synthesis of branched-chain fatty acids in bacteria is a well-established process, distinct from the fatty acid synthesis pathways in humans.[3] These pathways utilize branched-chain alpha-keto acids as primers. While the specific bacterial species responsible for the production of 2,6-dimethylheptanoic acid from xenobiotic precursors are not yet fully elucidated, the general pathway for branched-chain fatty acid synthesis provides a theoretical framework.

Putative Bacterial Synthesis Pathway of 2,6-Dimethylheptanoic Acid:

References

- 1. Chemical transformation of xenobiotics by the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving fatty acid availability for bio-hydrocarbon production in Escherichia coli by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 2,6-Dimethylheptanoic Acid in Microbial Signaling: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While the intricate world of microbial communication is replete with diverse signaling molecules, the specific role of 2,6-dimethylheptanoic acid remains largely uncharacterized in the scientific literature. As a methyl-branched chain fatty acid, it belongs to a class of molecules, the branched-chain fatty acids (BCFAs), that are integral to the physiology of many bacteria, particularly Gram-positive species. This technical guide provides a comprehensive overview of the known functions of BCFAs in microbial biology, offering a foundational context for investigating the potential signaling role of 2,6-dimethylheptanoic acid. We delve into the established roles of BCFAs in maintaining cell membrane fluidity, serving as precursors for secondary metabolite synthesis, and in specific instances, acting as bona fide signaling molecules. This guide summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of key pathways to aid researchers in the exploration of this scientifically uncharted territory.

Introduction: The Current Landscape of Branched-Chain Fatty Acid Function

Branched-chain fatty acids (BCFAs) are key components of the cellular membranes of numerous bacterial species. Their primary and most well-understood function is the regulation of membrane fluidity, a critical factor for bacterial adaptation to environmental stressors such as temperature fluctuations. The methyl branches of these fatty acids disrupt the tight packing of the lipid acyl chains, thereby increasing membrane fluidity.

Beyond this structural role, BCFAs serve as precursors for the biosynthesis of a variety of secondary metabolites, including some antibiotics. In a few well-documented cases, specific BCFAs have been identified as extracellular signaling molecules, participating in processes such as developmental regulation.

A review of the current scientific literature reveals a significant knowledge gap concerning the specific biological activities of 2,6-dimethylheptanoic acid. While its structure places it within the family of BCFAs, no published studies to date have elucidated its function as a microbial signaling molecule. The PubChem database notes it as a "bacterial xenobiotic metabolite," suggesting it is produced by bacteria, potentially in the metabolism of foreign compounds, but this does not inherently imply a signaling function.

This guide, therefore, aims to provide the necessary background and technical information for researchers to initiate investigations into the role of 2,6-dimethylheptanoic acid and other understudied BCFAs in microbial signaling.

Quantitative Data on Branched-Chain Fatty Acids in Microbial Systems

While specific quantitative data for 2,6-dimethylheptanoic acid as a signaling molecule is unavailable, the following table summarizes the known roles and, where available, the effective concentrations of other relevant BCFAs in microbial physiology and signaling.

| Branched-Chain Fatty Acid | Microbial Species | Role | Effective Concentration / Abundance | Citation(s) |

| iso-C15:0 | Myxococcus xanthus | E-signal for fruiting body development | Physiological concentrations | [1] |

| iso- and anteiso-Fatty Acids | Bacillus subtilis | Regulation of membrane fluidity | Major acyl constituents of membrane lipids | [2] |

| iso- and anteiso-Fatty Acids | Listeria monocytogenes | Maintenance of membrane fluidity, virulence | >90% of total fatty acids | [3] |

| Branched-Chain Fatty Acyl-CoAs | Streptomyces species | Precursors for antibiotic synthesis | Varies with species and growth conditions | [4] |

| Branched-Chain Fatty Acids | Xanthomonas campestris | Linked to Diffusible Signal Factor (DSF) production | Not specified | [5] |

Experimental Protocols

General Protocol for the Analysis of Bacterial Branched-Chain Fatty Acids

This protocol outlines a general method for the extraction, derivatization, and analysis of fatty acids from bacterial cultures using gas chromatography-mass spectrometry (GC-MS).

Objective: To identify and quantify the branched-chain fatty acid profile of a bacterial species.

Materials:

-

Bacterial culture grown to the desired phase.

-

Centrifuge and sterile centrifuge tubes.

-

Glassware: screw-cap tubes, pipettes.

-

Solvents: Methanol, Chloroform, Hexane (all high purity).

-

Reagents: Concentrated HCl, Sodium hydroxide, BF3-methanol or HCl-methanol.

-

Internal standard (e.g., a fatty acid not expected to be in the sample, such as heptadecanoic acid).

-

Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., a polar column like those used for FAME analysis).

Procedure:

-

Cell Harvesting:

-

Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Wash the cell pellet with sterile saline or buffer to remove residual media components.

-

Lyophilize or dry the cell pellet.

-

-

Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

-

To the dried cell pellet, add a known amount of internal standard.

-

Add 1 mL of 0.5 M NaOH in methanol.

-

Heat at 100°C for 30 minutes in a sealed tube.

-

Cool the tube and add 2 mL of 14% BF3-methanol (or 5% HCl in methanol).

-

Heat again at 80°C for 10 minutes.

-

-

Extraction of FAMEs:

-

Cool the tube and add 1.25 mL of a hexane:chloroform mixture (1:1 v/v).

-

Vortex vigorously for 1 minute.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper organic phase containing the FAMEs to a clean vial.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAME extract into the GC-MS.

-

Use a temperature program that allows for the separation of different fatty acid methyl esters. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C).

-

The mass spectrometer will fragment the FAMEs, producing characteristic mass spectra that allow for their identification.

-

Quantification is achieved by comparing the peak area of each identified FAME to the peak area of the internal standard.

-

Protocol for Myxococcus xanthus Fruiting Body Development Assay

This assay can be adapted to test the effect of exogenous fatty acids, such as 2,6-dimethylheptanoic acid, on microbial development.

Objective: To determine if an exogenous compound influences the development of fruiting bodies in Myxococcus xanthus.

Materials:

-

Myxococcus xanthus wild-type and/or signaling mutant strains.

-

CYE medium (Casitone Yeast Extract).

-

TPM agar (B569324) plates (Tris-phosphate-magnesium).

-

Test compound (e.g., 2,6-dimethylheptanoic acid) dissolved in a suitable solvent (e.g., DMSO).

-

Sterile filter paper discs.

Procedure:

-

Preparation of M. xanthus cells:

-

Grow M. xanthus in CYE liquid medium to mid-log phase (e.g., Klett 100).

-

Harvest the cells by centrifugation and wash them with TPM buffer.

-

Resuspend the cells in TPM buffer to a high density (e.g., Klett 1000).

-

-

Induction of Development:

-

Spot 20 µL of the concentrated cell suspension onto the center of a TPM agar plate.

-

Allow the spots to dry in a laminar flow hood.

-

-

Application of Test Compound:

-

Apply a known amount of the test compound solution to a sterile filter paper disc and allow the solvent to evaporate.

-

Place the disc near the edge of the cell spot. A solvent-only control disc should be used on a separate plate.

-

-

Incubation and Observation:

-

Incubate the plates at 32°C for 48-72 hours.

-

Observe the development of fruiting bodies using a dissecting microscope. Look for changes in the timing, morphology, or number of fruiting bodies in the presence of the test compound compared to the control.

-

Visualization of Pathways and Workflows

Biosynthesis of Branched-Chain Fatty Acids

The following diagram illustrates the general pathway for the biosynthesis of iso- and anteiso-branched-chain fatty acids, which is the likely route for the synthesis of 2,6-dimethylheptanoic acid.

Caption: Biosynthesis of branched-chain fatty acids from amino acid precursors.

Hypothetical Signaling Pathway for a BCFA

This diagram illustrates a generalized signaling pathway for a branched-chain fatty acid, based on known bacterial signaling mechanisms.

Caption: A hypothetical signaling pathway for 2,6-dimethylheptanoic acid.

Experimental Workflow for Investigating Novel Signaling Molecules

The following workflow outlines a systematic approach to determine if 2,6-dimethylheptanoic acid, or any other compound, functions as a microbial signaling molecule.

Caption: Experimental workflow for the identification of novel signaling molecules.

Conclusion and Future Directions

The role of 2,6-dimethylheptanoic acid in microbial signaling remains an open and intriguing question. While direct evidence is currently lacking, its classification as a branched-chain fatty acid places it in a family of molecules with established importance in bacterial physiology and, in some cases, intercellular communication. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers poised to investigate this and other understudied aspects of microbial chemical ecology.

Future research should focus on:

-

Systematic screening: Testing the effects of synthetic 2,6-dimethylheptanoic acid on a wide range of bacterial species and phenotypes.

-

"Omics" approaches: Utilizing transcriptomics and proteomics to identify cellular responses to this molecule.

-

Receptor identification: Employing genetic and biochemical methods to find the putative receptor for 2,6-dimethylheptanoic acid if a signaling role is established.

The exploration of novel signaling molecules is crucial for advancing our understanding of microbial communities and for the development of new therapeutic strategies that target bacterial communication and virulence.

References

- 1. Two Lipid Signals Guide Fruiting Body Development of Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myxococcus xanthus Developmental Cell Fate Production: Heterogeneous Accumulation of Developmental Regulatory Proteins and Reexamination of the Role of MazF in Developmental Lysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for single-molecule labeling and tracking of bacterial cell division proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2,6-Dimethylheptanoic Acid: A Bacterial Volatile Organic Compound

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In the microbial world, VOCs serve as a complex language, mediating intra- and inter-species communication, influencing host-pathogen interactions, and contributing to the characteristic scent profiles of microbial cultures. Among the myriad of bacterial VOCs, branched-chain fatty acids represent a significant class of metabolites with diverse biological activities. This technical guide provides an in-depth exploration of 2,6-dimethylheptanoic acid, a methyl-branched medium-chain fatty acid, in the context of its role as a bacterial volatile organic compound. While its presence as a bacterial xenobiotic metabolite is recognized, this guide aims to consolidate the current understanding of its likely bacterial origins, biosynthetic pathways, methods for detection, and potential biological significance, thereby providing a valuable resource for researchers in microbiology, drug discovery, and diagnostics.

Bacterial Origin and Production

While direct evidence definitively identifying and quantifying 2,6-dimethylheptanoic acid from a specific bacterial species remains an area of active research, strong evidence points towards its production by human skin microbiota. Bacteria residing on the skin, particularly species of Corynebacterium and Staphylococcus, are well-known producers of a wide array of volatile fatty acids that contribute to human body odor.[1] These bacteria possess the necessary metabolic machinery to synthesize branched-chain fatty acids from precursor molecules.

Table 1: Likely Bacterial Producers of 2,6-Dimethylheptanoic Acid and Related Branched-Chain Fatty Acids

| Bacterial Genus/Species | Common Location | Related Branched-Chain Fatty Acids Produced | Reference |

| Corynebacterium spp. | Human Skin (Axilla) | Isovaleric acid and other short-chain VFAs | [1] |

| Staphylococcus epidermidis | Human Skin | 3-methylbutanoic acid, 2-methylbutanoic acid | |

| Staphylococcus aureus | Human Skin, Nose | Isobutyric acid, Isovaleric acid |

Biosynthesis of 2,6-Dimethylheptanoic Acid

The biosynthesis of 2,6-dimethylheptanoic acid in bacteria is presumed to follow the general pathway for branched-chain fatty acid synthesis. This process utilizes primers derived from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine.

The pathway is initiated by a branched-chain α-keto acid decarboxylase, which converts the α-keto acids into their corresponding branched-chain acyl-CoA primers. These primers are then elongated through a series of reactions catalyzed by the fatty acid synthase (FAS) system. The presence of two methyl branches in 2,6-dimethylheptanoic acid suggests a more complex biosynthetic route, potentially involving multiple methylation steps or the utilization of specific precursors.

Caption: Proposed biosynthetic pathway of 2,6-dimethylheptanoic acid in bacteria.

Biological Activity and Significance

The biological role of 2,6-dimethylheptanoic acid as a bacterial VOC is not yet fully elucidated. However, based on the known functions of other bacterial fatty acids, several potential activities can be inferred:

-

Antimicrobial Activity: Short and medium-chain fatty acids are known to possess antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic processes. 2,6-dimethylheptanoic acid may play a role in inter-species competition within microbial communities.

-

Signaling Molecule: VOCs are crucial for bacterial communication (quorum sensing) and for interacting with host organisms. 2,6-dimethylheptanoic acid could act as a signaling molecule, influencing biofilm formation, virulence factor expression, or host immune responses.

-

Biomarker for Disease: The unique metabolic fingerprint of pathogenic bacteria can be used for disease diagnosis. As a bacterial metabolite, 2,6-dimethylheptanoic acid could potentially serve as a biomarker for certain bacterial infections.

Experimental Protocols

The detection and quantification of 2,6-dimethylheptanoic acid as a bacterial VOC typically involve headspace sampling followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Headspace Solid-Phase Microextraction (SPME)

This protocol outlines the general steps for extracting volatile fatty acids from a bacterial culture.

-

Bacterial Culture: Inoculate a suitable liquid broth (e.g., Tryptic Soy Broth) with the bacterial strain of interest. Incubate under appropriate conditions (e.g., 37°C, 24-48 hours).

-

Headspace Vial Preparation: Transfer a defined volume (e.g., 5 mL) of the bacterial culture into a headspace vial.

-

SPME Fiber Conditioning: Condition a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber according to the manufacturer's instructions to remove contaminants.

-

Headspace Extraction: Expose the conditioned SPME fiber to the headspace of the bacterial culture vial. The extraction is typically performed at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) with agitation.

Caption: General workflow for the analysis of bacterial VOCs using HS-SPME-GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of volatile fatty acids.

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

-

Column: DB-FFAP capillary column (30 m × 0.25 mm × 0.25 µm) or similar polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless mode, 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 220°C at 10°C/min.

-

Ramp to 250°C at 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-350.

-

Data Analysis: Identification of 2,6-dimethylheptanoic acid is achieved by comparing the retention time and mass spectrum of the analyte with that of a pure standard and by searching against a mass spectral library (e.g., NIST). Quantification is performed by creating a calibration curve using a certified standard of 2,6-dimethylheptanoic acid.

Quantitative Data

Currently, there is a lack of published quantitative data on the production of 2,6-dimethylheptanoic acid by specific bacterial species. Future research should focus on quantifying the production of this VOC by candidate bacteria, such as those from the genera Corynebacterium and Staphylococcus, under various growth conditions. This data will be crucial for understanding its biological relevance and potential as a biomarker.

Potential Applications

The study of 2,6-dimethylheptanoic acid as a bacterial VOC has several potential applications for researchers and drug development professionals:

-

Novel Antimicrobials: Understanding the antimicrobial properties of this and other branched-chain fatty acids could lead to the development of new therapeutic agents that mimic the natural defense mechanisms of the skin microbiota.

-

Diagnostic Biomarkers: If the production of 2,6-dimethylheptanoic acid is specific to certain pathogenic bacteria, it could be developed into a non-invasive diagnostic marker for infections, detectable in breath or skin swabs.

-

Probiotic Development: Bacteria that produce beneficial VOCs like 2,6-dimethylheptanoic acid could be explored for their potential as probiotics to modulate the skin microbiome and enhance skin health.

-

Drug Discovery Targets: The enzymes involved in the unique biosynthetic pathway of 2,6-dimethylheptanoic acid could serve as novel targets for the development of highly specific antimicrobial drugs.

Conclusion

2,6-Dimethylheptanoic acid represents an intriguing yet underexplored bacterial volatile organic compound. While its definitive bacterial sources and biological functions are still being unraveled, the available evidence strongly suggests its origin from the human skin microbiota and its potential involvement in microbial competition and communication. The methodologies outlined in this guide provide a framework for future research aimed at identifying the specific bacterial producers, elucidating the detailed biosynthetic pathway, and characterizing the biological activities of this unique branched-chain fatty acid. Such research will undoubtedly contribute to a deeper understanding of the chemical ecology of microbial communities and may pave the way for novel applications in medicine and biotechnology.

References

The Biological Activity of Branched-Chain Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

December 7, 2025

Introduction

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by the presence of one or more methyl groups on the carbon chain. Predominantly found in bacteria, ruminant-derived food products, and the human gut microbiome, BCFAs are emerging as significant bioactive lipids with diverse physiological and pathological roles.[1][2][3][4] Unlike their straight-chain counterparts, the unique structural configuration of BCFAs imparts distinct physicochemical properties, influencing their incorporation into cell membranes and their interaction with cellular signaling pathways.[4] This technical guide provides an in-depth overview of the biological activities of BCFAs, with a focus on their anti-inflammatory, metabolic, and anticancer effects. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these unique fatty acids.

Anti-Inflammatory and Pro-Inflammatory Activities of BCFAs

BCFAs exhibit a dual role in modulating inflammation, with some demonstrating potent anti-inflammatory effects while others can promote inflammatory responses. This activity is largely dependent on the specific BCFA, the cellular context, and the inflammatory stimulus.

Anti-inflammatory Effects

Certain BCFAs, particularly those with anteiso branching, have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[5] The NF-κB signaling cascade is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and chemokines.

Key Findings:

-

Inhibition of NF-κB Signaling: Anteiso-BCFAs have been observed to suppress the activation of the NF-κB pathway.[5] This is a critical mechanism as NF-κB is a major transcription factor for pro-inflammatory genes.

-

Modulation of Cytokine Production: BCFAs can alter the production of inflammatory cytokines. For instance, some BCFAs have been shown to reduce the secretion of pro-inflammatory cytokines like interleukin-8 (IL-8) in intestinal epithelial cells.[6]

-

TLR4 Signaling: The Toll-like receptor 4 (TLR4) signaling pathway, a key initiator of the innate immune response, can be modulated by BCFAs.[7][8]

Pro-inflammatory Effects

In contrast to the anti-inflammatory properties of some BCFAs, isostearic acid has been identified as a pro-inflammatory agent.

Key Findings:

-

Inflammasome Activation: Isostearic acid can activate the inflammasome, a multi-protein complex that triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[9]

-

Induction of Pro-inflammatory Cytokines: Treatment with isostearic acid has been shown to stimulate the release of pro-inflammatory cytokines.[9]

Quantitative Data on Inflammatory Activity

| BCFA Type | Experimental Model | Concentration/Dosage | Observed Effect | Reference |

| Isostearic acid | Mouse model | 625 mg/kg (topical) | Upregulation of IL-23/17 axis | [9] |

| Isostearic acid | In vitro | Not specified | Promotes IL-1 release | [6] |

| Anteiso-BCFA | Caco-2 cells | Not specified | More effective at suppressing IL-8 than iso-BCFA | [6] |

| Iso-BCFA | Caco-2 cells | Not specified | Reduces IL-8 expression | [6] |

Metabolic Effects of BCFAs

BCFAs are increasingly recognized for their role in regulating lipid and glucose metabolism. They can influence the expression of key metabolic genes and interact with nuclear receptors that govern metabolic pathways.

Regulation of Lipid Metabolism

BCFAs can modulate the expression of genes involved in fatty acid synthesis and oxidation, primarily through the activation of peroxisome proliferator-activated receptors (PPARs).

Key Findings:

-

PPAR Activation: Phytanic acid is a known agonist of PPARα, a nuclear receptor that plays a critical role in fatty acid oxidation.[10] It also transactivates PPARβ and PPARγ.[1][11]

-

SREBP-1c Regulation: BCFAs can influence the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[12][13][14]

Regulation of Glucose Metabolism

Emerging evidence suggests that BCFAs can also impact glucose homeostasis.

Key Findings:

-

Glucose Uptake: Phytanic acid has been shown to enhance the uptake of 2-deoxy-D-glucose in rat primary hepatocytes.[11]

-

Gene Expression: Phytanic acid can increase the mRNA expression of glucose transporters (GLUT1 and GLUT2) and glucokinase.[11]

Quantitative Data on Metabolic Activity

| BCFA Type | Experimental Model | Concentration | Observed Effect | Reference |

| Phytanic acid | CV-1 cells co-transfected with PPARγ and reporter construct | Not specified | Transactivation of PPARγ | [11] |

| Phytanic acid | Rat primary hepatocytes | Physiological concentrations | Enhanced 2-deoxy-D-glucose uptake | [11] |

Anticancer Activity of BCFAs

Several BCFAs have demonstrated promising anticancer properties in various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of cancer cell proliferation.

Key Findings:

-

Induction of Apoptosis: Phytanic acid can induce apoptosis in neuronal cells.[15] Isostearic acid also promotes apoptosis.[6]

-

Inhibition of Cell Proliferation: Various BCFAs have been shown to inhibit the proliferation of different cancer cell lines, including colon and pancreatic cancer cells.[6][16][17]

Quantitative Data on Anticancer Activity

| BCFA Type | Cell Line | IC50 Value | Observed Effect | Reference |

| Not Specified | HCT-15 (Colon Cancer) | 740 μmol/L | Inhibition of cell growth | [18] |

| Iso-mukaadial acetate | MIA-PACA2 (Pancreatic Cancer) | Not specified | Concentration-dependent cytotoxicity | [16][17] |

| Iso-mukaadial acetate | HT29 (Colon Cancer) | Not specified | Concentration-dependent cytotoxicity | [16][17] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

References

- 1. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. SREBP-1c mediates the retinoid-dependent increase in fatty acid synthase promoter activity in HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Regulation of glucose transporter type 4 isoform gene expression in muscle and adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SREBP1c-ACCα/FAS and SREBP1c-FABP3 axially regulate intracellular lipid synthesis and transport in HepG2 [swxzz.com]

- 14. researchgate.net [researchgate.net]

- 15. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms regulating GLUT4 glucose transporter expression and glucose transport in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oxidative stress induced lipid accumulation via SREBP1c activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gallic acid induced apoptotic events in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Isomers of 2,6-Dimethylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 2,6-dimethylheptanoic acid, focusing on their synthesis, physicochemical properties, and potential biological activities. The information is intended to support research and development efforts in fields such as pharmacology, metabolic disorders, and organic chemistry.

Introduction to 2,6-Dimethylheptanoic Acid and Its Isomers

2,6-Dimethylheptanoic acid (C9H18O2) is a branched-chain fatty acid.[1] Its structural isomers, which share the same molecular formula but differ in the arrangement of their atoms, exhibit unique chemical and physical properties that may translate to distinct biological functions. Understanding the characteristics of each isomer is crucial for targeted research and application development. This guide will explore the known structural isomers of dimethylheptanoic acid, with a primary focus on the 2,6-disubstituted form.

Structural Isomers of Dimethylheptanoic Acid

The heptanoic acid backbone allows for various positions of the two methyl groups, leading to a number of structural isomers. The primary isomers of interest include:

-

2,2-Dimethylheptanoic acid

-

2,4-Dimethylheptanoic acid[2]

-

2,5-Dimethylheptanoic acid

-

2,6-Dimethylheptanoic acid[1]

-

3,3-Dimethylheptanoic acid

-

3,5-Dimethylheptanoic acid

-

4,5-Dimethylheptanoic acid

-

4,6-Dimethylheptanoic acid[3]

In addition to these positional isomers, stereoisomerism exists for isomers with chiral centers, such as (R)- and (S)-2,6-dimethylheptanoic acid.[4]

Physicochemical Properties

The physicochemical properties of these isomers are critical for predicting their behavior in biological systems and for developing analytical methods. While experimental data is limited, computational predictions provide valuable insights.

Table 1: Computed Physicochemical Properties of Dimethylheptanoic Acid Isomers

| Isomer | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |

| 2,2-Dimethylheptanoic acid | 158.24 | 3.2 | 37.3 |

| 2,4-Dimethylheptanoic acid | 158.24[2] | 3.1[2] | 37.3[2] |

| 2,6-Dimethylheptanoic acid | 158.24[1] | 3.1[1] | 37.3[1] |

| (R)-2,6-Dimethylheptanoic acid | 158.24[4] | 3.1[4] | 37.3[4] |

| 3,3-Dimethylheptanoic acid | 158.24 | 3.2 | 37.3 |

| 4,6-Dimethylheptanoic acid | 158.24[3] | 2.7[3] | 37.3[3] |

Data sourced from PubChem and other chemical databases.[1][2][3][4][5]

Synthesis of Dimethylheptanoic Acid Isomers

General Synthetic Approach: Grignard Reaction and Oxidation

A plausible synthetic route for many of these isomers involves the use of Grignard reagents followed by oxidation. For instance, the synthesis of 2,6-dimethylheptanoic acid could potentially be achieved through the reaction of a Grignard reagent derived from a halogenated alkane with a suitable carbonyl compound, followed by oxidation of the resulting alcohol. A similar approach has been described for the synthesis of the corresponding alkane, 2,6-dimethylheptane, where isobutyl magnesium bromide is coupled with ethyl formate (B1220265) to produce 2,6-dimethylheptanol-4, which is then hydrogenated.[6]

Experimental Protocol: Hypothetical Synthesis of 2,6-Dimethylheptanoic Acid

-

Grignard Reagent Formation: Prepare a Grignard reagent from 1-bromo-2-methylpropane (B43306) (isobutyl bromide) and magnesium turnings in dry diethyl ether under an inert atmosphere.

-

Coupling Reaction: React the Grignard reagent with a suitable electrophile, such as 5-chloro-2-pentanone, to form the carbon skeleton.

-

Oxidation: The resulting ketone can be oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) or chromic acid.

-

Purification: The final product would be purified by extraction and distillation or chromatography.

Note: This is a generalized, hypothetical protocol and would require optimization and experimental validation.

A documented synthesis for 3-methylheptanoic acid involves the reaction of n-butylmagnesium bromide with sec-butyl crotonate, followed by saponification and acidification.[7] This method could potentially be adapted for the synthesis of certain dimethylheptanoic acid isomers by using appropriately substituted starting materials.

Analytical and Characterization Methods

The identification and quantification of dimethylheptanoic acid isomers require robust analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of branched-chain fatty acids.[8][9][10] Derivatization to form more volatile esters, such as methyl or pentafluorobenzyl esters, is a common practice to improve chromatographic separation and detection.[10]

Experimental Protocol: GC-MS Analysis of Dimethylheptanoic Acid Isomers

-

Derivatization: Esterify the carboxylic acid sample by heating with a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst.[10]

-

GC Separation: Inject the derivatized sample onto a capillary GC column (e.g., DB-225ms) for separation.[10] A temperature gradient program is typically used to achieve optimal resolution.

-

MS Detection: Use a mass spectrometer in either full scan or selected ion monitoring (SIM) mode to detect and identify the eluting compounds based on their mass spectra and retention times.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the isomers. While specific spectra for all isomers are not widely published, the chemical shifts and coupling constants in ¹H and ¹³C NMR would be characteristic for each unique structure. For example, the ¹³C NMR spectrum for the methyl ester of 2,4-dimethylheptanoic acid is available in spectral databases.[11]

Biological Activities and Potential Applications

Branched-chain fatty acids are increasingly recognized for their diverse biological activities. While specific studies on 2,6-dimethylheptanoic acid and its isomers are limited, research on related compounds suggests potential therapeutic applications.

One study investigated the use of 2,6-dimethylheptanoic acid as a potential anaplerotic therapy for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a metabolic disorder.[12] The study found that 2,6-dimethylheptanoic acid, among other fatty acids, induced positive changes in cellular oxygen consumption rates in patient-derived fibroblasts, suggesting it can be metabolized and utilized for energy.[12]

Logical Relationship of Anaplerotic Therapy

Caption: Anaplerotic potential of 2,6-dimethylheptanoic acid.

This finding opens avenues for exploring 2,6-dimethylheptanoic acid and its isomers in the context of other metabolic diseases. Further research is warranted to elucidate the specific signaling pathways and molecular targets of these compounds.

Conclusion and Future Directions

The structural isomers of 2,6-dimethylheptanoic acid represent a promising area for research and development. While current knowledge is limited, the available data suggests their potential relevance in metabolic regulation. Future research should focus on:

-

Developing and optimizing stereoselective synthetic routes for each isomer.

-

Conducting comprehensive physicochemical characterization using experimental methods.

-

Performing in-depth biological studies to identify specific molecular targets and signaling pathways.

-

Evaluating the therapeutic potential of individual isomers in various disease models.

This technical guide serves as a foundational resource to stimulate and guide further investigation into this intriguing class of molecules.

References

- 1. 2,6-Dimethylheptanoic acid | C9H18O2 | CID 43222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dimethylheptanoic acid | C9H18O2 | CID 18547203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-Dimethyl-heptanoic acid | C9H18O2 | CID 19378215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (r)-2,6-Dimethylheptanoic acid | C9H18O2 | CID 11768841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Dimethylheptanoic acid | C9H18O2 | CID 9801869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Natural Origins of 2,6-Dimethylheptanoic Acid: A Technical Review

Despite extensive investigation into branched-chain fatty acids across various biological systems, the natural sources of 2,6-dimethylheptanoic acid remain largely uncharacterized in publicly available scientific literature. While databases classify it as a potential bacterial xenobiotic metabolite, concrete evidence detailing its specific microbial producers, biosynthetic pathways, and quantitative presence in natural environments is currently lacking. This technical guide summarizes the available information and highlights the significant knowledge gaps surrounding this particular branched-chain fatty acid.

Natural Occurrence: An Unanswered Question

Searches across scientific databases and literature have failed to identify a definitive natural source of 2,6-dimethylheptanoic acid with verifiable quantitative data. The most prominent, yet unelaborated, clue comes from the PubChem database, which describes it as a "bacterial xenobiotic metabolite."[1] This classification suggests that it may be a product of microbial metabolism of foreign compounds. However, the specific bacteria responsible, the xenobiotic substrates, and the environmental conditions leading to its formation are not specified.

Investigations into various ecosystems known for producing diverse fatty acid profiles have not yielded specific evidence of 2,6-dimethylheptanoic acid:

-

Microbial Fermentations and Volatile Organic Compounds (MVOCs): While bacteria are known producers of a wide array of branched-chain fatty acids, and these are often analyzed in fermentation processes and as volatile organic compounds, specific detection of 2,6-dimethylheptanoic acid is not documented in the reviewed literature.

-

Marine and Terrestrial Environments: Analysis of environmental samples from marine and soil environments, which harbor complex microbial communities, has not specifically identified this compound.

-

Animal Sources: Studies on animal scent glands and the uropygial gland secretions of birds, known for their complex lipid profiles including various branched-chain fatty acids, do not report the presence of 2,6-dimethylheptanoic acid.[2][3][4][5][6]

-

Insect Pheromones: While fatty acid derivatives are common components of insect pheromones, 2,6-dimethylheptanoic acid has not been identified as such in the available research.

Biosynthesis: A Matter of Speculation

In the absence of a confirmed natural source, the biosynthetic pathway for 2,6-dimethylheptanoic acid can only be hypothesized based on general principles of branched-chain fatty acid synthesis in bacteria. This process typically involves the use of branched-chain amino acid degradation products as primers for the fatty acid synthase (FAS) system.

A speculative biosynthetic pathway could potentially involve primers derived from the catabolism of branched-chain amino acids like leucine (B10760876) or valine, followed by elongation with malonyl-CoA units. The introduction of a second methyl group at the C6 position is an unusual feature that would require a specific methyltransferase or a unique precursor for the elongation process.

Analytical Methodologies for Branched-Chain Fatty Acids

While no specific experimental protocols for the isolation and quantification of 2,6-dimethylheptanoic acid from a natural source were found, established methods for the analysis of branched-chain fatty acids (BCFAs) in biological and environmental samples are well-documented. These methods can be adapted for the targeted analysis of 2,6-dimethylheptanoic acid should a potential source be identified.

A general workflow for the analysis of BCFAs typically involves the following steps:

-

Lipid Extraction: Total lipids are extracted from the sample matrix using methods such as the Folch or Bligh-Dyer procedures.

-

Saponification and Methylation: The extracted lipids are saponified to release the fatty acids, which are then derivatized, most commonly to fatty acid methyl esters (FAMEs), to increase their volatility for gas chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are separated and identified using GC-MS. The retention time and mass spectrum of the target compound are compared to those of an authentic standard for positive identification.

The following diagram illustrates a generalized experimental workflow for the analysis of BCFAs.

Caption: A generalized workflow for the analysis of branched-chain fatty acids.

Future Directions

The lack of information on the natural sources of 2,6-dimethylheptanoic acid presents a clear research gap. Future efforts should focus on:

-

Tracing the "Bacterial Xenobiotic Metabolite" Claim: Identifying the primary literature source for this classification in chemical databases to understand the context.

-

Targeted Metabolomic Screening: Utilizing advanced analytical techniques like high-resolution GC-MS and metabolomics to screen microbial cultures, particularly those known for producing diverse lipids or those involved in the degradation of potential xenobiotic precursors.

-

Exploration of Unique Niches: Investigating extreme or unique environments that may harbor microorganisms with novel metabolic capabilities.

References

- 1. 2,6-Dimethylheptanoic acid | C9H18O2 | CID 43222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Composition of uropygial gland secretions of birds of prey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Ecology of Uropygial Gland Secretions - CORNELL UNIVERSITY [portal.nifa.usda.gov]

- 4. mdpi.com [mdpi.com]

- 5. The chemical composition of the uropygial gland secretion of rock dove Columba livia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uropygial gland - Wikipedia [en.wikipedia.org]

Biosynthesis of Branched-Chain Fatty Acids in Microorganisms: A Technical Guide

Executive Summary

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many microorganisms, playing a vital role in maintaining membrane fluidity and function, particularly in response to environmental stressors such as temperature changes.[1][2] The biosynthesis of BCFAs is a specialized metabolic pathway that diverges from the more common straight-chain fatty acid synthesis. This technical guide provides an in-depth overview of the core biosynthetic pathways, key enzymatic players, and regulatory mechanisms governing BCFA production in microorganisms. Detailed experimental protocols for the analysis of BCFAs and the characterization of key enzymes are provided, along with a compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the intricate signaling and metabolic pathways using Graphviz diagrams to offer a clear and comprehensive understanding of this essential microbial process.

Core Biosynthetic Pathway of Branched-Chain Fatty Acids

The synthesis of BCFAs in microorganisms primarily utilizes precursors derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1] This pathway can be broadly divided into two main stages: the formation of branched-chain acyl-CoA primers and the subsequent elongation by the fatty acid synthase (FAS) system.

The initial step involves the transamination of BCAAs to their corresponding α-keto acids, a reaction catalyzed by branched-chain amino acid transaminases.[1] These α-keto acids are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKDC) to produce branched-chain acyl-CoA primers.[1][3] Specifically:

-

Leucine is converted to α-ketoisocaproate, which is then decarboxylated to form isovaleryl-CoA. This primer leads to the synthesis of iso-even-numbered BCFAs (e.g., 14-methylpentadecanoic acid or iso-C16:0).

-

Isoleucine is converted to α-keto-β-methylvalerate, which is decarboxylated to 2-methylbutyryl-CoA. This serves as the primer for anteiso-odd-numbered BCFAs (e.g., 12-methyltetradecanoic acid or anteiso-C15:0).[4]

-

Valine is converted to α-ketoisovalerate, which is decarboxylated to isobutyryl-CoA. This primer is used for the synthesis of iso-odd-numbered BCFAs (e.g., 13-methyltetradecanoic acid or iso-C15:0).

Once the branched-chain acyl-CoA primer is synthesized, it is loaded onto the acyl carrier protein (ACP) and enters the fatty acid elongation cycle. The key enzyme that determines the initiation with a branched-chain primer is β-ketoacyl-ACP synthase III (FabH).[5] The substrate specificity of FabH is a critical determinant for whether a bacterium produces predominantly straight-chain or branched-chain fatty acids.[5] In bacteria that synthesize BCFAs, FabH exhibits a preference for branched-chain acyl-CoAs over acetyl-CoA.[5]

The elongation process then proceeds through a series of condensation, reduction, and dehydration reactions, with malonyl-CoA serving as the two-carbon donor in each cycle, analogous to the synthesis of straight-chain fatty acids.[4] The final chain length of the BCFA is typically between 12 and 17 carbons.[4]

Key Enzymes and Their Regulation

The biosynthesis of BCFAs is catalyzed by a series of enzymes, with regulation occurring at multiple levels to ensure the appropriate membrane composition in response to cellular needs and environmental conditions.

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

The BCKDC is a large, multi-enzyme complex responsible for the irreversible oxidative decarboxylation of branched-chain α-keto acids, committing them to pathways for either energy production or, in the case of BCFA synthesis, as primers for fatty acid elongation.[6] In Bacillus subtilis, the expression of the bkd operon, which encodes the BCKDC, is induced by the presence of isoleucine or valine and is dependent on the sigma factor SigL.[7]

β-Ketoacyl-ACP Synthase III (FabH)

FabH catalyzes the initial condensation reaction of fatty acid synthesis.[5] The substrate specificity of FabH is a critical control point in determining the type of fatty acids produced. In organisms like E. coli that primarily synthesize straight-chain fatty acids, FabH has a strong preference for acetyl-CoA.[5] In contrast, in BCFA-producing bacteria such as Bacillus subtilis, FabH exhibits higher activity with branched-chain acyl-CoAs.[5] Some bacteria possess multiple FabH homologs with different substrate specificities, allowing for the production of a diverse range of fatty acids.

Transcriptional Regulation in Bacillus subtilis

In Bacillus subtilis, the genes involved in BCAA biosynthesis, and thus the production of BCFA precursors, are under the control of the global transcriptional regulator CodY.[8] CodY represses the expression of these genes in the presence of high intracellular concentrations of BCAAs.[8] This provides a feedback mechanism to link the availability of amino acid precursors to the synthesis of BCFAs.

Regulation of Membrane Fluidity: The DesK/DesR System

Microorganisms must maintain the appropriate fluidity of their cell membranes for optimal function. BCFAs, with their lower melting points compared to straight-chain fatty acids, contribute to increased membrane fluidity.[2] In Bacillus subtilis, a two-component signal transduction system, consisting of the sensor histidine kinase DesK and the response regulator DesR, plays a key role in regulating membrane fluidity.[9][10] DesK is a membrane-bound protein that senses changes in membrane fluidity.[9][11] When the membrane becomes too rigid (e.g., at low temperatures), DesK autophosphorylates and then transfers the phosphate (B84403) group to DesR.[9] Phosphorylated DesR then acts as a transcriptional activator for the des gene, which encodes a fatty acid desaturase that introduces double bonds into existing fatty acyl chains, thereby increasing membrane fluidity.[4][9] This system provides a rapid response to changes in membrane fluidity, complementing the de novo synthesis of BCFAs.

Quantitative Data on Branched-Chain Fatty Acid Biosynthesis

The composition of BCFAs can vary significantly among different microbial species and can be influenced by growth conditions. The efficiency of the key enzymes in BCFA biosynthesis also varies.

Table 1: Branched-Chain Fatty Acid Composition in Selected Bacteria

| Bacterial Species | Major BCFAs | Percentage of Total Fatty Acids (%) | Reference |

| Bacillus subtilis | anteiso-C15:0, iso-C15:0, anteiso-C17:0, iso-C17:0 | >95% | [12] |

| Staphylococcus aureus | anteiso-C15:0, anteiso-C17:0 | High proportion | [2] |

| Listeria monocytogenes | anteiso-C15:0, iso-C15:0 | High proportion | [13] |

| Bifidobacterium spp. | Varies by strain, can include C16:0 iso | Up to 24% for a single BCFA | [12] |

| Rumen Bacteria | C15:0, iso-C15:0, anteiso-C15:0, iso-C17:0 | Variable | [14] |

Table 2: Kinetic Parameters of FabH from Different Bacterial Species

| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (min-1) | kcat/Km (µM-1·min-1) | Reference |

| E. coli FabH | Acetyl-CoA | 0.3 ± 0.1 | 5.9 ± 1.4 | ~19.7 | [15] |

| E. coli FabH | Malonyl-CoA | 2500 ± 800 | 5.9 ± 1.4 | 0.0024 | [15] |

| Synechococcus sp. PCC 7002 FabH | Acetyl-CoA | - | - | - | [16][17] |

Note: Direct comparative kinetic data for FabH with branched-chain acyl-CoA substrates is limited in the literature. However, qualitative studies have shown that FabH from BCFA-producing bacteria have a higher specific activity for branched-chain primers compared to acetyl-CoA.[5]

Experimental Protocols

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and derivatization of fatty acids from microbial cells for analysis by GC-MS.

1. Cell Harvesting and Lysis:

-

Grow microbial culture to the desired growth phase.

-

Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells using a method appropriate for the microorganism (e.g., bead beating, sonication, or enzymatic lysis).

2. Lipid Extraction:

-

To the cell lysate, add a mixture of chloroform (B151607) and methanol (B129727) (typically a 2:1 v/v ratio).

-

Vortex vigorously for 2-3 minutes to ensure thorough mixing.

-

Add water or a salt solution to induce phase separation.

-

Centrifuge to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

3. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

-

Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M NaOH in methanol).

-

Heat at 80-100°C for 5-10 minutes to saponify the lipids.

-

Cool the sample and add a methylation reagent (e.g., 14% boron trifluoride in methanol).

-

Heat again at 80-100°C for 5-10 minutes to form FAMEs.

-

Cool the sample and add a non-polar solvent (e.g., hexane) and water.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane (B92381) layer containing the FAMEs.

4. GC-MS Analysis:

-

Inject the FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., DB-225ms).[18]

-

Use a temperature program that allows for the separation of different fatty acid methyl esters.

-

Identify the BCFAs based on their retention times and mass spectra compared to known standards.

-

Quantify the BCFAs by integrating the peak areas and comparing them to an internal standard.

Enzyme Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

This protocol describes a continuous spectrophotometric assay to measure the activity of BCKDC by monitoring the production of NADH.[6]

1. Preparation of Cell Extract:

-

Grow and harvest microbial cells as described in section 4.1.

-

Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

-

Prepare a cell-free extract by sonication or French press, followed by centrifugation to remove cell debris.

2. Assay Mixture:

-

In a quartz cuvette, prepare an assay mixture containing:

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Thiamine pyrophosphate (TPP)

-

MgCl2

-

Coenzyme A (CoA)

-

NAD+

-

Cysteine

-

-

Add the cell-free extract to the cuvette.

3. Spectrophotometric Measurement:

-

Place the cuvette in a spectrophotometer set to 340 nm.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the branched-chain α-keto acid substrate (e.g., α-ketoisovalerate).

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).

Implications for Drug Development

The enzymes involved in the BCFA biosynthesis pathway represent potential targets for the development of novel antimicrobial agents.[19] Since the type II fatty acid synthase system in bacteria is structurally distinct from the type I system in mammals, inhibitors of these enzymes could exhibit selective toxicity.[19] For example, targeting FabH could disrupt the synthesis of essential membrane components in bacteria that rely on BCFAs for survival. Further research into the structure and function of these enzymes will be crucial for the rational design of potent and specific inhibitors.

Conclusion

The biosynthesis of branched-chain fatty acids is a fundamental metabolic process in many microorganisms, with significant implications for their survival and adaptation. A thorough understanding of the underlying pathways, key enzymes, and regulatory networks is essential for researchers in microbiology, biochemistry, and drug development. This technical guide provides a comprehensive resource to facilitate further investigation into this fascinating area of microbial metabolism. By leveraging the detailed protocols and quantitative data presented, scientists can advance their research and potentially uncover new strategies to combat microbial pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Playing with transmembrane signals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Branched-chain fatty acid content of foods and estimated intake in the USA | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. Profiles of Odd- and Branched-Chain Fatty Acids and Their Correlations With Rumen Fermentation Parameters, Microbial Protein Synthesis, and Bacterial Populations Based on Pure Carbohydrate Incubation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The initiation ketosynthase (FabH) is the sole rate-limiting enzyme of the fatty acid synthase of Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The initiation ketosynthase (FabH) is the sole rate-limiting enzyme of the fatty acid synthase of Synechococcus sp. PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fatty acid biosynthesis as a target for novel antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,6-Dimethylheptanoic Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylheptanoic acid, a branched-chain fatty acid of interest in various scientific disciplines. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies. A significant focus is placed on its emerging role in biomedical research, particularly as a potential therapeutic agent for metabolic disorders. Experimental protocols and pathway diagrams are included to facilitate further investigation and application of this compound.

Chemical Identity and Properties

2,6-Dimethylheptanoic acid is a nine-carbon branched-chain fatty acid. Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 7494-12-4 | [1][2] |

| Molecular Formula | C9H18O2 | [1][2] |

| Molecular Weight | 158.24 g/mol | [2] |

| IUPAC Name | 2,6-dimethylheptanoic acid | [2] |

| Synonyms | DL-2,6-dimethyl Heptanoic Acid | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Synthesis of 2,6-Dimethylheptanoic Acid

A plausible synthetic route for 2,6-dimethylheptanoic acid can be adapted from the established synthesis of structurally similar branched-chain alkanes, such as 2,6-dimethylheptane. This proposed synthesis involves a Grignard reaction followed by oxidation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2,6-dimethylheptanoic acid.

Experimental Protocol: Synthesis (Proposed)

Materials:

-

Isobutyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl formate

-

Potassium permanganate (B83412) (KMnO4) or Chromic acid (H2CrO4)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction mixture should be stirred continuously until the magnesium is consumed, yielding isobutylmagnesium bromide.

-

Grignard Reaction: Cool the Grignard reagent in an ice bath. Slowly add a solution of ethyl formate in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Work-up and Isolation of the Alcohol: Cool the reaction mixture and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude 2,6-dimethylheptan-1-ol.

-

Oxidation to Carboxylic Acid: Dissolve the crude alcohol in a suitable solvent (e.g., acetone). Cool the solution in an ice bath and slowly add an aqueous solution of potassium permanganate or a solution of chromic acid. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of permanganate disappears. Acidify the mixture with dilute hydrochloric acid and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent, the crude 2,6-dimethylheptanoic acid can be purified by distillation under reduced pressure or by column chromatography.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids. For volatile analysis, 2,6-dimethylheptanoic acid can be analyzed directly or after derivatization to a more volatile ester form.

Experimental Protocol: GC-MS Analysis of 2,6-Dimethylheptanoic Acid (as Methyl Ester)

Materials:

-

2,6-Dimethylheptanoic acid sample

-

Acetyl chloride (for esterification)

-

Hexane (B92381) (for extraction)

-

Anhydrous sodium sulfate

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization (Esterification): To a known amount of the fatty acid sample in a vial, add a solution of acetyl chloride in methanol (e.g., 5% v/v). Cap the vial tightly and heat at 60-80°C for 1-2 hours.

-

Extraction: After cooling, add water and hexane to the vial. Vortex thoroughly and allow the layers to separate. Carefully transfer the upper hexane layer containing the fatty acid methyl ester to a clean vial.

-

Drying and Concentration: Add anhydrous sodium sulfate to the hexane extract to remove any residual water. If necessary, concentrate the sample under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 5-10°C/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. The expected chemical shifts for 2,6-dimethylheptanoic acid can be predicted based on its structure.